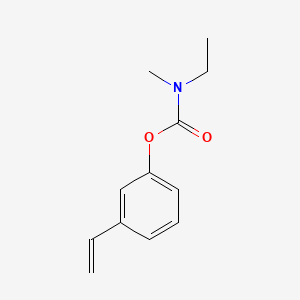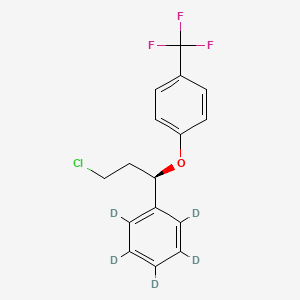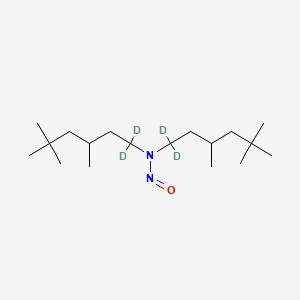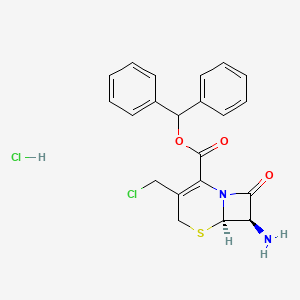
Ribavirin-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ribavirin, also known as tribavirin, is an antiviral medication used to treat RSV infection, hepatitis C, and some viral hemorrhagic fevers . It is a synthetic guanosine nucleoside and antiviral agent that interferes with the synthesis of viral mRNA .
Molecular Structure Analysis
Ribavirin’s molecular structure contains flexible ribofuranosyl and rigid triazole structures. The flexible part endows ribavirin with rich conformational potential and its many hydrogen-bonding units induce complex intermolecular .
Chemical Reactions Analysis
Ribavirin was found to be liable to acidic, alkaline, oxidative, and photolytic degradation .
Physical And Chemical Properties Analysis
Ribavirin is a water-soluble broad-spectrum antiviral drug . More detailed physical and chemical properties can be found on the PubChem page .
Safety And Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Ribavirin-13C2 can be achieved by incorporating 13C isotopes into the precursor molecules during the synthesis process. This can be done by using labeled starting materials and incorporating them into the synthesis pathway.", "Starting Materials": [ "13C-labeled uracil", "13C-labeled ribose", "Phosphoric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "1. The 13C-labeled uracil is reacted with phosphoric acid and sodium hydroxide to form 13C-labeled uridine.", "2. The 13C-labeled ribose is reacted with acetic anhydride to form 13C-labeled ribose acetate.", "3. The 13C-labeled uridine and 13C-labeled ribose acetate are then combined and reacted with sodium bicarbonate to form Ribavirin-13C2.", "4. The Ribavirin-13C2 is then purified using a series of recrystallization and filtration steps to obtain a pure product.", "5. The final product is then analyzed using various spectroscopic techniques to confirm the presence of the 13C isotopes." ] } | |
Numéro CAS |
1279035-36-7 |
Nom du produit |
Ribavirin-13C2 |
Formule moléculaire |
C8H12N4O5 |
Poids moléculaire |
246.192 |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1/i6+1,7+1 |
Clé InChI |
IWUCXVSUMQZMFG-XHJYHLGGSA-N |
SMILES |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N |
Synonymes |
1-β-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxamide-13C2; Copegus-13C2; ICN 1229-13C2; MegaRibavirin-13C2; NSC 163039-13C2; Ravanex-13C2; Rebetol-13C2; Ribamide-13C2; Ribamidil-13C2; Ribasphere-13C2; Ribavarin-13C2; Tribavirin-13C2; Vilona-13C2; Vira |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2H-Pyrimido[5,4-e][1,3]oxazine](/img/structure/B585678.png)

![(5S,8R,9S,10S,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B585684.png)



